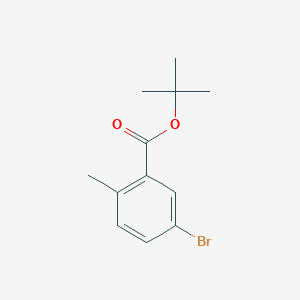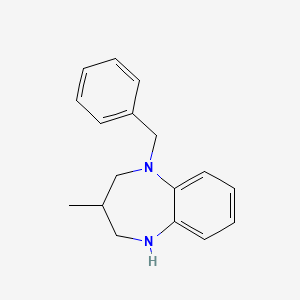
5-ブロモ-7-クロロキノリン
概要
説明
5-Bromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-7-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリア治療薬合成
5-ブロモ-7-クロロキノリン: は、マラリア治療薬合成における重要な中間体として機能します。その構造は、よく知られているマラリア治療薬であるクロロキンと密接に関連しています。 キノリン骨格上のブロモおよびクロロ置換基は、マラリア原虫Plasmodium falciparumのライフサイクルを妨げる能力を高めます .
抗腫瘍活性
研究では、キノリン誘導体が有望な抗腫瘍活性を示すことが示されています。5-ブロモ-7-クロロキノリンは、がん細胞の増殖と生存に関与する特定の経路を標的とする化合物を生成するために機能化することができます .
抗菌作用
キノリンコアは、抗菌効果を含む幅広い生物活性で知られています。 5-ブロモ-7-クロロキノリンの誘導体は、耐性菌株に対抗する新しい抗生物質として開発される可能性があります .
有機合成
有機化学における汎用性の高いビルディングブロックとして、5-ブロモ-7-クロロキノリンは、さまざまな複雑な有機分子の合成に使用されます。 その反応性により、研究と産業の両方の用途で重要な多様な化学物質の構築が可能になります .
結晶化プロセスにおける改質剤
材料科学の分野では、5-ブロモ-7-クロロキノリンは、特定の物質の結晶化を制御する改質剤として機能します。 この用途は、目的の物理的特性を持つ新しい材料の開発において不可欠です .
医薬品リード構造
キノリン部分は、創薬のための重要な骨格です。5-ブロモ-7-クロロキノリンは、幅広い生物活性に適合させることができる修正可能なコアを持つため、新しい医薬品の設計と開発におけるリード構造として使用できます .
作用機序
Target of Action
Quinoline derivatives, to which 5-bromo-7-chloroquinoline belongs, are known to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that 5-Bromo-7-chloroquinoline may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways, contributing to their broad spectrum of bio-responses .
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives, it can be inferred that 5-bromo-7-chloroquinoline may have significant molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .
生化学分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinoline derivatives have shown cytotoxic effects against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-chloroquinoline is not well-established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of 5-Bromo-7-chloroquinoline in laboratory settings is limited. It is known that the compound is stable under normal conditions and is stored at room temperature .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles based on their chemical structure .
特性
IUPAC Name |
5-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLIWRAKZQZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215767-84-2 | |
| Record name | 5-bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
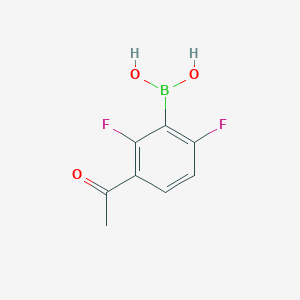

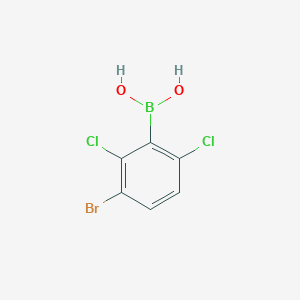

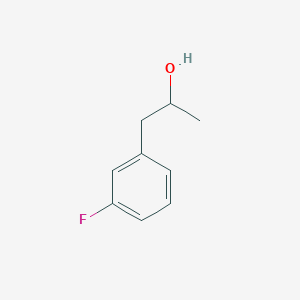

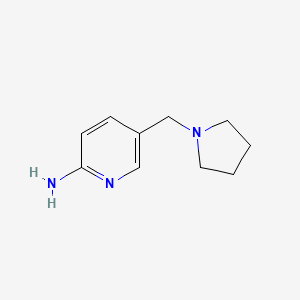
![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
![Imidazo[1,5-a]pyridin-3-amine](/img/structure/B1525934.png)
